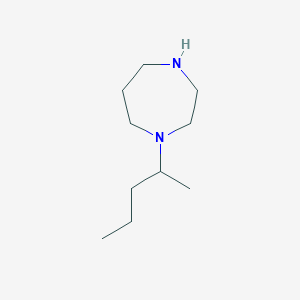
1-(Pentan-2-yl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(Pentan-2-yl)-1,4-diazepane” is a diazepane ring with a pentan-2-yl group attached. Diazepanes are seven-membered rings containing two nitrogen atoms, and pentan-2-yl is a five-carbon alkyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the diazepane ring, followed by the attachment of the pentan-2-yl group. Alkylation is a common method for preparing alkyl groups .Molecular Structure Analysis
The molecular structure would consist of a seven-membered diazepane ring with a pentan-2-yl group attached. The exact structure would depend on the positions of the nitrogen atoms within the ring and the attachment point of the pentan-2-yl group .Chemical Reactions Analysis
The reactivity of “this compound” would depend on its exact structure. In general, diazepanes can participate in a variety of reactions, including substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
1-(Pentan-2-yl)-1,4-diazepane is used in a variety of scientific research applications. It has been used in studies of biochemical and physiological processes, pharmacological studies, and studies of the mechanism of action of drugs. It has also been used in studies of the biological activity of compounds, and in studies of the structure and function of proteins. Additionally, this compound has been used in studies of the synthesis of drugs, and in studies of the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-(Pentan-2-yl)-1,4-diazepane is not fully understood. However, it is known that the compound has an affinity for certain proteins and enzymes, and it is thought to act as a competitive inhibitor of certain enzymes. It is also thought to interact with certain receptors, and to affect the activity of certain enzymes. Additionally, it is thought to have an effect on the metabolism of certain compounds, and to act as an agonist or antagonist of certain receptors.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of certain enzymes, and to have an effect on the metabolism of certain compounds. It has also been shown to affect the activity of certain receptors, and to have an effect on the structure and function of certain proteins. Additionally, it has been shown to have an effect on the production of certain hormones, and to have an effect on the activity of certain neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Pentan-2-yl)-1,4-diazepane has several advantages and limitations for use in laboratory experiments. One advantage is that the compound is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and has a low toxicity. However, one limitation is that the compound is not very soluble in water, which can make it difficult to use in some experiments. Additionally, the compound is not very soluble in organic solvents, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a variety of potential future directions for research on 1-(Pentan-2-yl)-1,4-diazepane. One potential direction is to further investigate the mechanism of action of the compound, and to identify potential new applications for the compound. Additionally, further research could be conducted to identify new synthesis methods for the compound, and to develop new methods for using the compound in laboratory experiments. Additionally, further research could be conducted to identify new biochemical and physiological effects of the compound, and to identify new therapeutic applications for the compound.
Métodos De Síntesis
1-(Pentan-2-yl)-1,4-diazepane can be synthesized using a variety of methods. The most common method is the condensation reaction of pentan-2-ol and 1,4-diazabicyclo[2.2.2]octane (DABCO). This reaction yields this compound as a white solid. The reaction is typically carried out in a solvent such as ethanol or methanol, and the yield is typically greater than 95%. Other methods for the synthesis of this compound include the reaction of pentan-2-ol and 1,4-diazabicyclo[2.2.2]octane in the presence of an acid catalyst, the reaction of pentan-2-ol and 1,4-diazabicyclo[2.2.2]octane in the presence of a base catalyst, and the reaction of pentan-2-ol and 1,4-diazabicyclo[2.2.2]octane in the presence of a Lewis acid.
Propiedades
IUPAC Name |
1-pentan-2-yl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-3-5-10(2)12-8-4-6-11-7-9-12/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTWMAPCQUQCHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N1CCCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


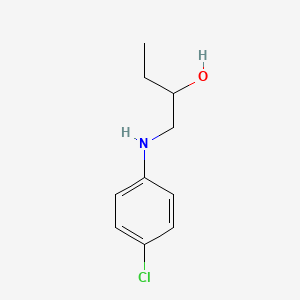

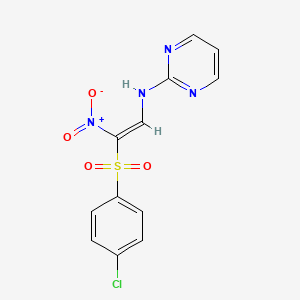


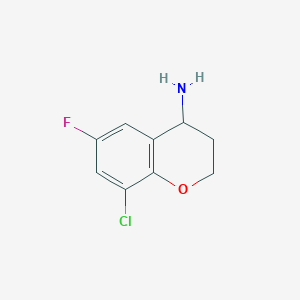
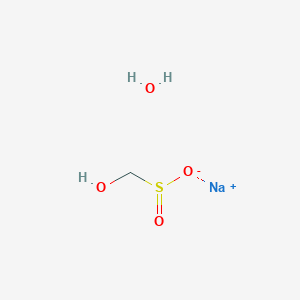
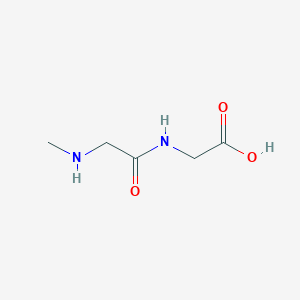
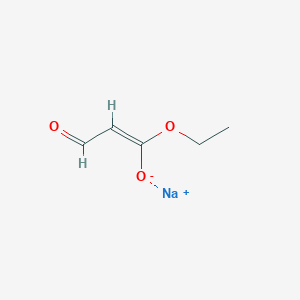
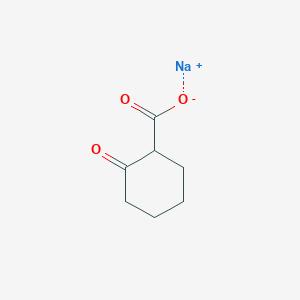
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B6331204.png)
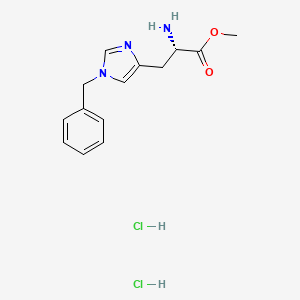
![1-[(3,4-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331227.png)